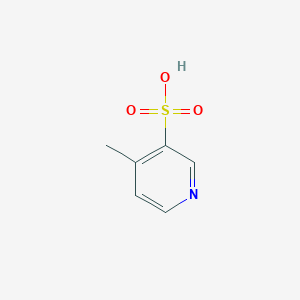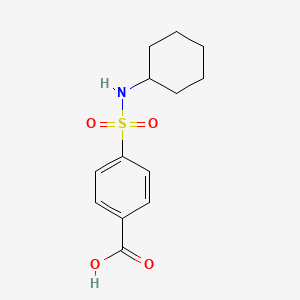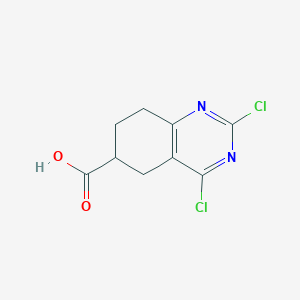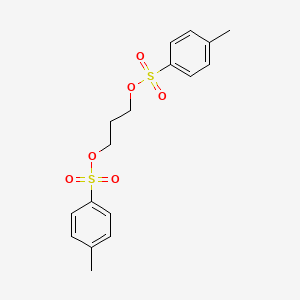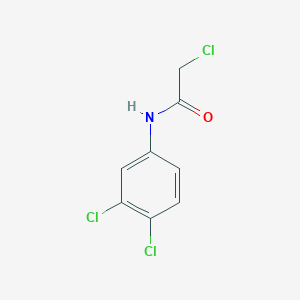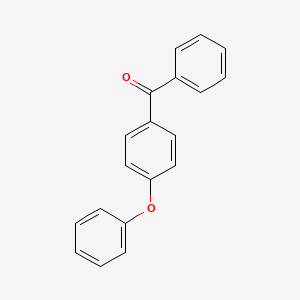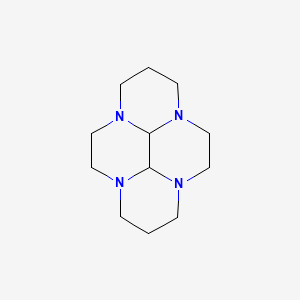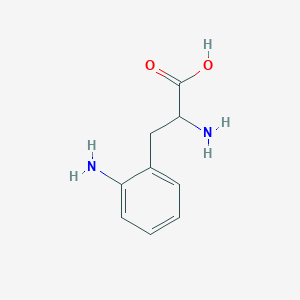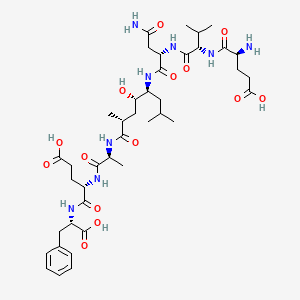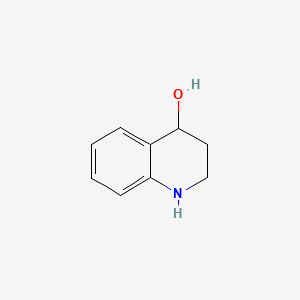
1,2,3,4-Tetrahydroquinolin-4-ol
Übersicht
Beschreibung
“1,2,3,4-Tetrahydroquinolin-4-ol” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinolin-4-ol and its derivatives has been a subject of research. For instance, a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed using Rhodococcus equi ZMU-LK19 . Another study reported a sustainable method for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions over a nitrogen-doped carbon-supported Pd catalyst .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinolin-4-ol is represented by the linear formula C9H11NO .
Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-Tetrahydroquinolin-4-ol have been studied. For example, a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed . Another study reported a reaction involving the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydroquinolin-4-ol include a density of 1.2±0.1 g/cm3, a boiling point of 295.9±29.0 °C at 760 mmHg, and a flash point of 154.8±14.9 °C .
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
“1,2,3,4-Tetrahydroquinolin-4-ol” derivatives have been identified as novel RORγ inverse agonists . These compounds have shown promise in inhibiting the transcriptional activity of RORγ, which is an attractive therapeutic target for the treatment of prostate cancer . The derivatives effectively inhibited colony formation and the expression of AR, AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines .
Enantioselective Synthesis
The compound has been used in a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation. This process, using Rhodococcus equi ZMU-LK19, yielded chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols with high enantiomeric excess, which is significant for producing pharmaceutical agents with specific stereochemistry .
Neurological Disorder Treatment
Studies suggest that methylated derivatives of “1,2,3,4-Tetrahydroquinolin-3-ol” exhibit anti-inflammatory, antioxidant, and anti-cancer properties . These derivatives have potential applications in treating neurological disorders, including Parkinson’s disease and Alzheimer’s disease.
Isoquinoline Alkaloid Synthesis
“1,2,3,4-Tetrahydroquinolin-4-ol” is related to isoquinoline alkaloids, where tetrahydroisoquinolines form an important class. These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders, highlighting their importance in medicinal chemistry .
Domino Reactions in Drug Synthesis
The compound is involved in domino reactions, which are highly effective strategies for the synthesis of bioactive natural products and pharmaceutical agents. These reactions are valued for their excellent atom economy, high selectivity, and reduced waste, making them prime examples of green chemistry .
Material Science Innovations
A specific derivative, “1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol,” has been identified as a valuable asset for researchers working in fields ranging from pharmaceutical development to material science innovations. This highlights the compound’s versatility and potential in various scientific applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPZGQVVZOCWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301914 | |
| Record name | 1,2,3,4-tetrahydroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinolin-4-ol | |
CAS RN |
24206-39-1 | |
| Record name | 24206-39-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-tetrahydroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,2,3,4-Tetrahydroquinolin-4-ol derivatives and how are they determined?
A1: 1,2,3,4-Tetrahydroquinolin-4-ol derivatives possess a characteristic tetrahydroquinoline ring system with a hydroxyl group at the 4-position. These compounds can exist as cis or trans isomers depending on the relative orientation of substituents on the ring system. Researchers utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography to determine the configuration and conformation of these derivatives. For example, in the study of 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol, researchers used NMR to analyze the cis and trans isomers and confirmed their structures through X-ray analysis of the dibenzoyl derivatives. [] This approach allows for a comprehensive understanding of the three-dimensional structure and stereochemistry, which are crucial for understanding their biological activity and potential applications.
Q2: Can microorganisms be used to modify the structure of 1,2,3,4-Tetrahydroquinolin-4-ol derivatives?
A2: Yes, fungi like Aspergillus niger and Cunninghamella elegans can perform stereoselective biotransformations on certain N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines. [] This means they can selectively modify one isomer over another. In one study, incubation of 1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinoline with these fungi predominantly yielded the cis isomer of 1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol. [] Such microbial transformations offer a potentially environmentally friendly way to synthesize specific isomers of these compounds, which could be valuable for drug discovery and other applications.
Q3: How does the configuration of the tetrahydroquinoline ring in 1,2,3,4-Tetrahydroquinolin-4-ol derivatives impact their crystal structure?
A3: The configuration of the tetrahydroquinoline ring significantly influences the crystal packing of these derivatives. For instance, in the crystal structure of 1-acetyl-3-chloro-2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-4-ol, the heterocyclic ring adopts a boat conformation. [] This conformation, along with intermolecular hydrogen bonding interactions between the hydroxyl and carbonyl groups of adjacent molecules, leads to the formation of helical chains within the crystal lattice. [] Understanding these structural features provides valuable insights into the physical and chemical properties of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



